

spectroscopic data analysis of hexafluoroethane

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Hexafluoroethane	
Cat. No.:	B1207929	Get Quote

An in-depth technical guide on the spectroscopic analysis of **hexafluoroethane** (C_2F_6) is presented for researchers, scientists, and professionals in drug development. This document details the experimental protocols for infrared, Raman, and nuclear magnetic resonance spectroscopy and summarizes the quantitative data in structured tables. Visual diagrams of the experimental workflows are provided to clarify the methodologies.

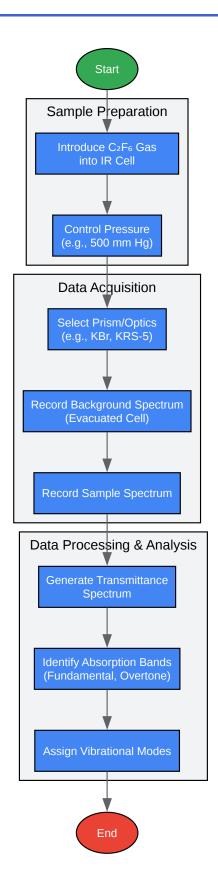
Infrared (IR) Spectroscopy

Infrared spectroscopy of **hexafluoroethane** is primarily conducted on gaseous samples to study its vibrational modes. The molecule's high symmetry influences its IR spectrum, making certain fundamental vibrations infrared-inactive.

Experimental Protocol: Gas-Phase IR Spectroscopy

The following protocol is a synthesis of methodologies reported for obtaining gas-phase infrared absorption spectra of **hexafluoroethane**.[1]

- Sample Preparation: High-purity hexafluoroethane gas is introduced into an infrared gas
 cell. Cell lengths can vary, with 5 cm being common for many measurements and longer
 path lengths (e.g., 1 meter) used for regions with weak absorption.[1]
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used. For broad spectral range analysis (e.g., 2 to 40 μm), multiple prism materials are required, such as lithium fluoride (LiF), sodium chloride (NaCl), potassium bromide (KBr), and thallium bromide-iodide (KRS-5).[1]



• Data Acquisition:

- The gas cell is filled with C₂F₆ at a controlled pressure, for instance, 500 mm Hg. The
 pressure may be adjusted to optimize the observation of both strong and weak absorption
 bands.[1]
- A background spectrum of the evacuated cell is recorded.
- The sample spectrum is then recorded. For regions with weak radiation, such as the farinfrared, a sensitive detector like a Golay detector may be employed, while a vacuum thermocouple is suitable for other regions.[1]
- \circ The spectrum is typically plotted as percentage transmission versus wavelength (µm) or wavenumber (cm⁻¹).[1]

Logical Workflow for Gas-Phase IR Spectroscopy

Click to download full resolution via product page

Workflow for Gas-Phase Infrared Spectroscopy of C₂F₆.

Infrared Spectroscopy Data

The observed infrared absorption bands for gaseous **hexafluoroethane** are summarized below.

Wavenumber (cm ⁻¹)	Wavelength (μm)	Assignment	Туре
216	46.30	V12	Fundamental (Eu)
523	19.12	V11	Fundamental (Eu)
714	14.01	V6	Fundamental (A2u)
1117	8.95	V 5	Fundamental (A2u)
1251	7.99	V 10	Fundamental (Eu)
1370	7.30	V8 + V11	Combination
1430	6.99	2 x V6	Overtone
1770	5.65	V2 + V11	Combination
2230	4.48	2 x v5	Overtone
2360	4.24	V3 + V10	Combination
2500	4.00	2 x V10	Overtone

Data sourced from

NIST Chemistry

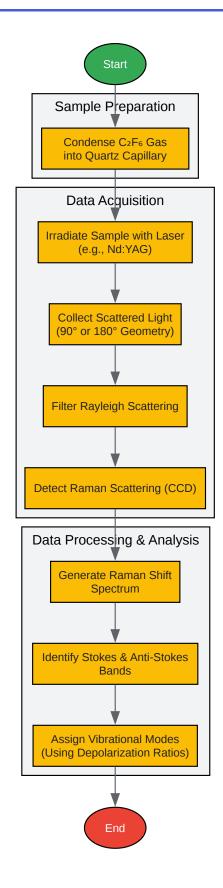
WebBook and

computational studies.

[2]

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy, as different selection rules apply. It is particularly useful for observing vibrational modes that are symmetric and do not involve a change in dipole moment.


Experimental Protocol: Liquid-Phase Raman Spectroscopy

The following is a generalized protocol for obtaining the Raman spectrum of liquid **hexafluoroethane**, based on standard practices.[3][4]

- Sample Preparation: Gaseous **hexafluoroethane** is condensed into a sealed glass or quartz capillary tube to form a liquid sample. The use of glass or quartz is an advantage over IR spectroscopy, which often requires salt-based windows.[3]
- Instrumentation: A Raman spectrometer equipped with a high-intensity laser source, such as
 a frequency-doubled Nd:YAG laser, is used for excitation.[4] The instrument includes
 collection optics (typically in a 90° or 180° backscattering geometry), a monochromator or
 interferometer, and a sensitive detector like a Charge-Coupled Device (CCD).[4][5]
- Data Acquisition:
 - The laser is focused onto the liquid sample in the capillary tube.
 - The scattered light is collected by the optics and directed into the spectrometer.
 - A notch or edge filter is used to block the intense Rayleigh scattered light at the laser frequency, allowing only the weaker Raman scattered light (Stokes and anti-Stokes) to reach the detector.
 - The spectrum is recorded over a range of Raman shifts (typically 100 to 4000 cm⁻¹) and plotted as intensity versus Raman shift.
 - Depolarization ratios can be measured by inserting polarizers in the incident and scattered beams to help with peak assignments.[6]

Logical Workflow for Liquid-Phase Raman Spectroscopy

Click to download full resolution via product page

Workflow for Liquid-Phase Raman Spectroscopy of C₂F₆.

Raman Spectroscopy Data

The fundamental Raman active modes for **hexafluoroethane** are listed below.

Raman Shift (cm ⁻¹)	Symmetry	Assignment
349	Aıg	ν₃ (CF₃ rock)
380	E9	v ₉ (CF₃ rock)
620	E9	ν ₈ (CF₃ def.)
809	Aıg	ν ₂ (C-C stretch)
1237	E9	ν ₇ (C-F stretch)
1417	Aıg	ν ₁ (C-F stretch)

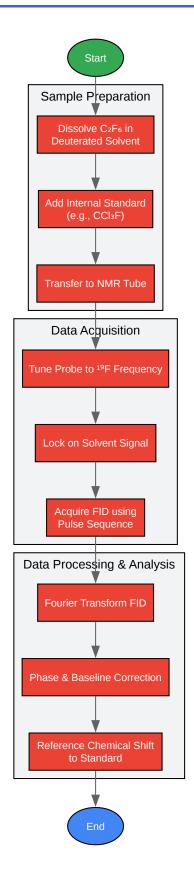
Data sourced from computational chemistry databases and published spectra.[7] Note that some bands may exhibit splitting due to Fermi resonance.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is a powerful technique for analyzing fluorinated compounds like **hexafluoroethane** due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.[8][9]

Experimental Protocol: 19F NMR Spectroscopy

A typical protocol for acquiring a ¹⁹F NMR spectrum of **hexafluoroethane** is as follows.[10]


• Sample Preparation: A sample of **hexafluoroethane**, often dissolved in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube, is prepared. An internal standard is added for chemical shift referencing. Trichlorofluoromethane (CCl₃F) is the conventional standard for ¹⁹F NMR, with its signal set to 0 ppm.[11][12]

- Instrumentation: A high-field NMR spectrometer (e.g., 200 MHz or higher) equipped with a fluorine-observe probe is used.[11][13]
- Data Acquisition:
 - The sample is placed in the spectrometer's magnet and the field is locked onto the deuterium signal of the solvent.
 - The probe is tuned to the 19F frequency.
 - A standard pulse-acquire experiment is performed. Key parameters include the acquisition time, relaxation delay, and number of scans. For quantitative results, the relaxation delay should be at least five times the longitudinal relaxation time (T₁).[9]
 - The resulting Free Induction Decay (FID) is recorded.
- Data Processing:
 - The FID is Fourier transformed to produce the frequency-domain spectrum.
 - The spectrum is phased and baseline corrected.
 - The chemical shifts are referenced to the internal standard (CCl₃F).

Logical Workflow for ¹⁹F NMR Spectroscopy

Click to download full resolution via product page

Workflow for ¹⁹F Nuclear Magnetic Resonance Spectroscopy.

NMR Spectroscopy Data

Due to the molecular symmetry of **hexafluoroethane** (D₃d point group), all six fluorine atoms are chemically and magnetically equivalent. Consequently, the ¹9F NMR spectrum consists of a single sharp peak.

Nucleus	Chemical Shift (δ)	Standard	Multiplicity
¹⁹ F	-58.6 ppm	CCl₃F	Singlet

Data sourced from SpectraBase.[11] The chemical shift falls within the typical range for -CF₃ groups. [12] No homonuclear ¹⁹F-¹⁹F coupling is observed due to the equivalence of all fluorine atoms. The

¹³C NMR spectrum would show a septet due to coupling with the three attached fluorine atoms.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 2. Ethane, hexafluoro- [webbook.nist.gov]
- 3. plus.ac.at [plus.ac.at]

- 4. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 5. reed.edu [reed.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. 19Flourine NMR [chem.ch.huji.ac.il]
- 10. ekwan.github.io [ekwan.github.io]
- 11. spectrabase.com [spectrabase.com]
- 12. 19F [nmr.chem.ucsb.edu]
- 13. rsc.org [rsc.org]
- To cite this document: BenchChem. [spectroscopic data analysis of hexafluoroethane].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1207929#spectroscopic-data-analysis-of-hexafluoroethane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com